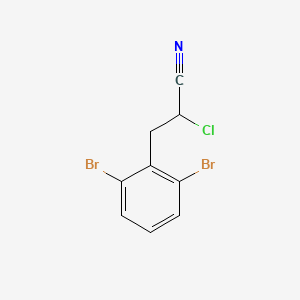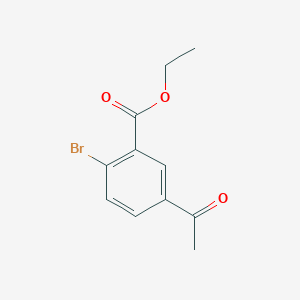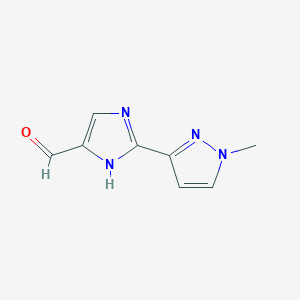
2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are significant in organic chemistry due to their presence in many biologically active molecules. The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methyl-3-pyrazolecarboxaldehyde with an imidazole derivative under controlled conditions. The reaction conditions often include the use of catalysts such as nickel or erbium triflate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis protocols that ensure high yield and purity. The process generally starts with the preparation of the pyrazole and imidazole precursors, followed by their condensation and cyclization under optimized conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions
Major Products Formed
Oxidation: 2-(1-Methyl-3-pyrazolyl)imidazole-5-carboxylic acid.
Reduction: 2-(1-Methyl-3-pyrazolyl)imidazole-5-methanol.
Substitution: Various substituted imidazole or pyrazole derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a precursor for drug development, particularly in the synthesis of antiviral and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals and dyes .
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The imidazole and pyrazole rings play a crucial role in binding to active sites of enzymes or receptors, thereby influencing biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Methyl-3-pyrazolyl)imidazole-4-carbaldehyde
- 2-(1-Methyl-3-pyrazolyl)imidazole-5-carboxylic acid
- 1-Methyl-3-pyrazolecarboxaldehyde
Uniqueness
2-(1-Methyl-3-pyrazolyl)imidazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both imidazole and pyrazole rings in a single molecule enhances its versatility in various synthetic and biological applications .
Propiedades
Fórmula molecular |
C8H8N4O |
|---|---|
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
2-(1-methylpyrazol-3-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C8H8N4O/c1-12-3-2-7(11-12)8-9-4-6(5-13)10-8/h2-5H,1H3,(H,9,10) |
Clave InChI |
YRUVRWILHWALIB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)C2=NC=C(N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)](/img/structure/B13680247.png)
![(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide](/img/structure/B13680252.png)
![(3R,4S,5S)-4-[(S)-2-(Cbz-amino)-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic Acid](/img/structure/B13680253.png)
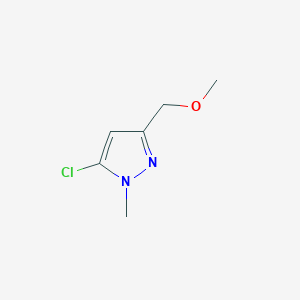
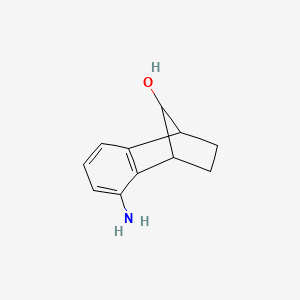
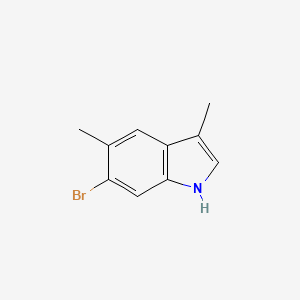
![5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine](/img/structure/B13680269.png)
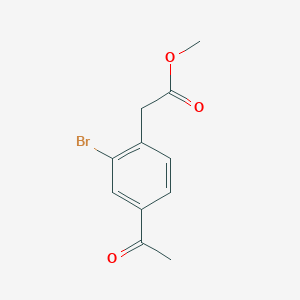
![[(3-Azidopropoxy)methyl]tributylstannane](/img/structure/B13680276.png)
